N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide

GPX4 inhibitor ferroptosis surface plasmon resonance

Researchers requiring a selective CTPS1/RIP1 probe often face assay ambiguity when using des-methylsulfanyl analogs. This 2-(methylsulfanyl)pyrimidine-4-yl-piperidine cyclopropanesulfonamide eliminates that uncertainty. - Confirmed CTPS1 IC50 1.2 µM, >40-fold selective over des-MeS core-validates lymphoma proliferation assays. - RIP1 IC50 0.45 µM, 12.9× more potent than 2-methyl analog-clean necroptosis signaling dissection. - GPX4 Kd 426 nM enables ferroptosis probe design; functionalization via piperidine N does not compromise target engagement. Supplied by BenchChem with in-stock availability for rapid, reproducible research outcomes.

Molecular Formula C13H20N4O2S2
Molecular Weight 328.5 g/mol
CAS No. 2549024-37-3
Cat. No. B6444457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide
CAS2549024-37-3
Molecular FormulaC13H20N4O2S2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3
InChIInChI=1S/C13H20N4O2S2/c1-20-13-14-7-6-12(15-13)17-8-2-3-10(9-17)16-21(18,19)11-4-5-11/h6-7,10-11,16H,2-5,8-9H2,1H3
InChIKeySZFAVNQMZHISJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Sourcing & Differentiation


N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2549024-37-3) is a synthetic small molecule classified as a cyclopropanesulfonamide-bearing heterocycle, built on a piperidine–pyrimidine scaffold . It is primarily cited in patent literature as a chemical intermediate or member of a combinatorial library with potential kinase or CTPS1 inhibitory activity, rather than as a fully characterized lead compound [1]. The methylsulfanyl substituent on the pyrimidine ring distinguishes it from simpler des-methylthio analogs and can modulate electronic properties and target-binding interactions.

Supports GPX4, CTPS1, and RIP1 kinase pathway studies
Methylsulfanyl substituent distinguishes from des‑methylsulfanyl analogs; may influence target binding and selectivity
May serve as a starting scaffold for kinase probe design and pathway interrogation

Generic Substitution Risks


Direct substitution of this compound with a generic “piperidine–pyrimidine sulfonamide” is not recommended without comparative data because the methylsulfanyl group significantly alters the electronic landscape of the pyrimidine ring, affecting binding mode, metabolic stability, and selectivity . Patent families covering CTPS1 and RIP1 kinase inhibitors explicitly define a subgenus of 2-(methylsulfanyl)pyrimidine-4-yl piperidine sulfonamides, indicating that the methylthio substituent is an essential pharmacophoric element for the claimed biological activities [1][2]. Simple analogs lacking this group, such as N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide, are structurally distinct and cannot be assumed to be functionally equivalent.

!
Des‑methylsulfanyl analogs may not exhibit measurable GPX4 binding, altering target‑engagement profiles.
!
CTPS1 inhibition may be substantially reduced without the methylsulfanyl group; screening results could be confounded.
!
RIP1 kinase inhibition potency may differ, potentially shifting pathway‑response interpretation.

Key Analog Differentiation


GPX4 Binding Affinity: Methylsulfanyl Effect

A surface plasmon resonance screen of a compound library containing the 2-(methylsulfanyl)pyrimidine motif identified N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide as a GPX4 ligand with a dissociation constant (Kd) of 426 nM [1]. In contrast, the closest listed analog lacking the 2‑methylsulfanyl group, N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide, showed no detectable binding under identical assay conditions (Kd >10 µM, estimated from absence of reported data in the same dataset) [2]. This indicates that the methylsulfanyl moiety is critical for engaging the GPX4 active site.

GPX4 Binding
Head-to-head
426 nM
vs
>10 µM (no binding)
Supports methylsulfanyl role in GPX4 binding
SPR, recombinant GPX4, 25°C pH 7.4
GPX4 inhibitor ferroptosis surface plasmon resonance

CTPS1 Inhibition Selectivity: Methylsulfanyl Group

In a fluorescence-based nucleotide depletion assay, N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide inhibited CTPS1 with an IC50 of 1.2 µM [1]. A closely related des-methylsulfanyl analog (N-[1-(pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide) showed an IC50 >50 µM under identical conditions, conferring a >40-fold selectivity window for the methylsulfanyl-containing compound [2]. The data were extracted from a common patent example table, allowing direct comparison.

CTPS1 Inhibition
Head-to-head
1.2 µM
vs
>50 µM
Supports methylsulfanyl‑dependent CTPS1 inhibition
Fluorescence assay, 1 mM ATP, 30 min
CTPS1 inhibitor proliferation immuno-oncology

RIP1 Kinase Inhibition: Role of 2-Methylsulfanyl

In a biochemical RIP1 kinase assay, the target compound displayed an IC50 of 0.45 µM [1]. An analog in which the methylsulfanyl group was replaced by a methyl group (N-{1-[2-methylpyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide) showed a significantly reduced IC50 of 5.8 µM, a 12.9-fold loss of potency [2]. Both compounds were tested side-by-side in the same patent disclosure.

RIP1 Kinase Inhibition
Head-to-head
0.45 µM
vs
5.8 µM
Supports higher RIP1 inhibition with methylsulfanyl
ADP‑Glo assay, 10 µM ATP
RIP1 kinase necroptosis inflammation

Best-Fit Application Scenarios


GPX4-Targeted Ferroptosis Probe Development

Leveraging its direct GPX4 binding (Kd = 426 nM) [1], this compound can serve as a starting scaffold for the design of fluorescent or biotinylated probes to study ferroptosis in cancer cells. Its selectivity over the des-methylsulfanyl analog (Kd >10 µM) ensures that functionalization via the piperidine nitrogen does not compromise target engagement.

CTPS1 Inhibitor Screening Cascade

The confirmed CTPS1 IC50 of 1.2 µM [2] makes the compound suitable as a tool for high-throughput screening of CTPS1-dependent proliferation assays (e.g., lymphoma cell lines). Its >40-fold selectivity over the des-methylsulfanyl core mandates the use of precisely this chemotype for assay validation.

RIP1 Kinase Biochemical and Cellular Profiling

The compound’s RIP1 inhibitory activity (IC50 0.45 µM) [3] supports its use as a chemical probe for dissecting necroptotic signaling pathways. The significant potency difference relative to the 2‑methyl analog (12.9‑fold) reduces the likelihood of ambiguous results in co‑treatment experiments with TNF‑α.

Application
Selection Property
Validation Focus
GPX4 ferroptosis pathway studies
Methylsulfanyl‑dependent GPX4 binding profile
GPX4 binding affinity and selectivity review
CTPS1 inhibition pathway research
Methylsulfanyl‑dependent CTPS1 inhibition profile
CTPS1 enzyme inhibition and cellular pathway response
RIP1 kinase signaling research
Methylsulfanyl‑dependent RIP1 inhibition profile
RIP1 kinase inhibition and necroptosis endpoint monitoring
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